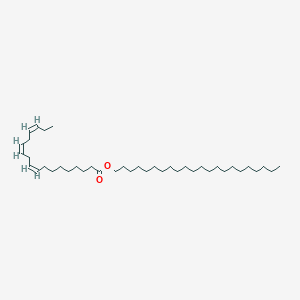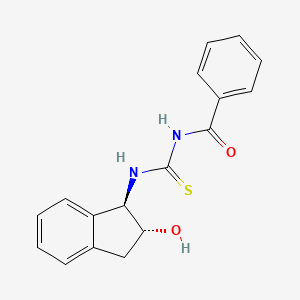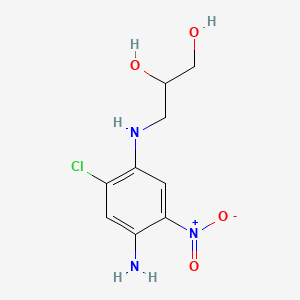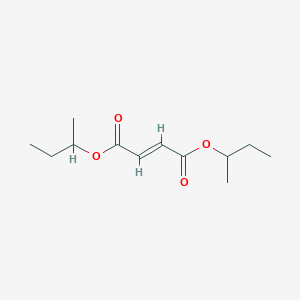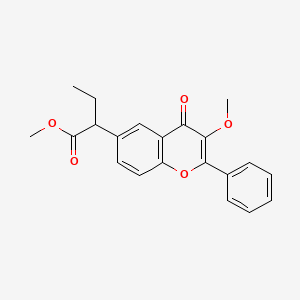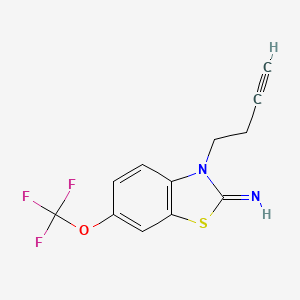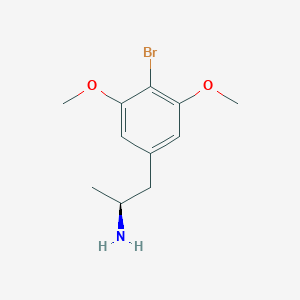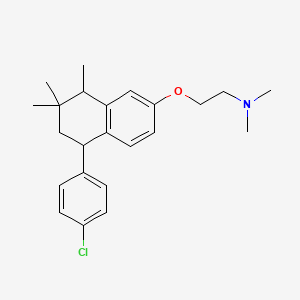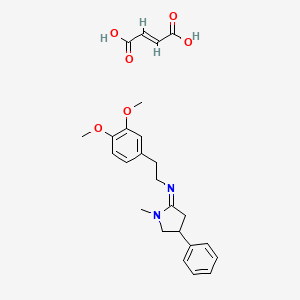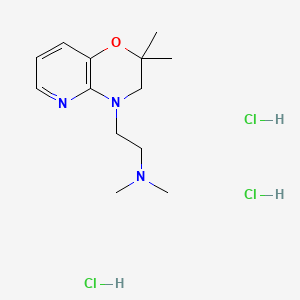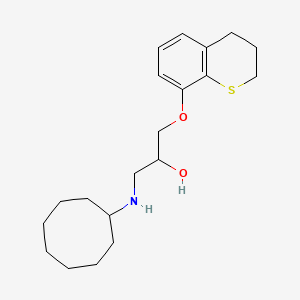
8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman is a complex organic compound that features a thiochroman core structure with a cyclooctylamino group and a hydroxypropyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman typically involves multiple steps:
Formation of Thiochroman Core: The thiochroman core can be synthesized through a cyclization reaction involving a thiophenol derivative and a suitable aldehyde or ketone under acidic conditions.
Introduction of Cyclooctylamino Group: The cyclooctylamino group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the thiochroman core with cyclooctylamine in the presence of a base such as sodium hydride.
Attachment of Hydroxypropyl Ether Linkage: The hydroxypropyl ether linkage is formed by reacting the intermediate compound with an epoxide, such as glycidol, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman can undergo various chemical reactions, including:
Oxidation: The thiochroman core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved could include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiochroman Derivatives: Compounds with similar thiochroman cores but different substituents.
Cyclooctylamino Compounds: Molecules featuring the cyclooctylamino group attached to different core structures.
Hydroxypropyl Ethers: Compounds with hydroxypropyl ether linkages but different core structures.
Uniqueness
8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman is unique due to the combination of its thiochroman core, cyclooctylamino group, and hydroxypropyl ether linkage. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
153804-65-0 |
|---|---|
Molecular Formula |
C20H31NO2S |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-(cyclooctylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol |
InChI |
InChI=1S/C20H31NO2S/c22-18(14-21-17-10-4-2-1-3-5-11-17)15-23-19-12-6-8-16-9-7-13-24-20(16)19/h6,8,12,17-18,21-22H,1-5,7,9-11,13-15H2 |
InChI Key |
OLVILOOXONHLSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NCC(COC2=CC=CC3=C2SCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


